(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Vue d'ensemble

Description

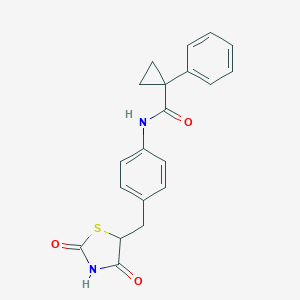

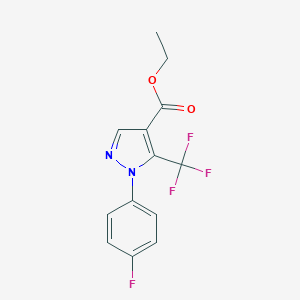

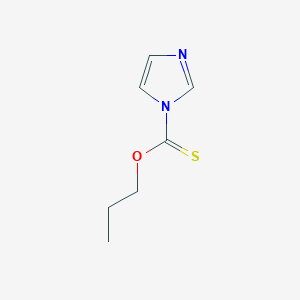

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It has an average mass of 200.278 Da and a monoisotopic mass of 200.152481 Da . It is also known by other names such as “tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate” and "tert-butyl [(3S)-3-pyrrolidinyl]carbamate" .

Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure also includes a carbamate group (NHCOO) and a pyrrolidine ring .Physical And Chemical Properties Analysis

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 303.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 137.6±20.4 °C . The compound has a molar refractivity of 55.0±0.3 cm3 and a molar volume of 200.7±3.0 cm3 .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : Carbamates are synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .

- Results : This method has been used to synthesize various carbamates in high yields .

- Field : Organic Chemistry

- Application : Pyrrolidines are synthesized from primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

- Method : The synthesis is catalyzed by a Cp*Ir complex .

- Results : This method has been used to synthesize a wide range of diversely substituted enantioenriched pyrrolidines .

Carbamate Synthesis

Pyrrolidine Synthesis

- Field : Organic Chemistry

- Application : Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . This process has broad functional group tolerance and a streamlined workup procedure .

- Method : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Results : This method has been used to synthesize various carbamates in high yields .

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This avoids the direct manipulation of sensitive reactants .

- Method : This simple, versatile, one-pot procedure offers an economical and efficient route to many compounds of interest .

- Results : This method has been used to synthesize various substituted O-aryl carbamates .

- Field : Organic Chemistry

- Application : An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

- Method : Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .

- Results : This method has been used to synthesize various azaheterocycles in high yields .

- Field : Organic Chemistry

- Application : t-Butyl [(3R,4S)-4-(hydroxymethyl)-1-[(S)-1-phenylethyl]pyrrolidin-3-yl]carbamate is synthesized from compound 8 .

- Method : The synthesis involves the addition of DMAP and benzoyl chloride to a solution containing compound 8 in dry dichloromethane .

- Results : This method has been used to synthesize various chiral pyrrolidin-2 compounds .

Transcarbamoylation

Synthesis of N-Substituted Carbamoyl Chlorides

Synthesis of Azaheterocycles

Synthesis of Chiral Pyrrolidin-2

- Field : Organic Chemistry

- Application : A synergistic combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

- Method : Readily available starting materials, mild reaction conditions, a good functional-group tolerance, and a broad substrate scope make this methodology attractive and practical .

- Results : This method has been used to synthesize various alkylated and arylated amides and thioethers .

- Field : Organic Chemistry

- Application : Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine .

- Method : This method uses a palladium catalyst for the arylation .

- Results : This method has been used to synthesize various arylated N-Boc-pyrrolidines .

- Field : Organic Chemistry

- Application : The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

- Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives. In addition, the method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

- Results : This method has been used to synthesize various carbamates .

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

C(sp3)-H Alkylation and Arylation of Amides and Thioethers

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

Direct Conversion of Low-Concentration CO2 into Carbamates

Synthesis of Primary Carbamates from Alcohols and Urea

Safety And Hazards

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJVMZWPIUWHO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364037 | |

| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | |

CAS RN |

173340-26-6 | |

| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)